6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of fluorine atoms at the 6th and 4th positions of the imidazo[1,2-a]pyridine and phenyl rings, respectively
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to interact with various biological targets, leading to a broad spectrum of biological activities .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridines are known to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The synthesis and functionalization of imidazo[1,2-a]pyridines have been studied under various conditions, suggesting that environmental factors may play a role .
Biochemical Analysis
Biochemical Properties
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to form stable complexes with transition metals, particularly copper, which can efficiently catalyze oxidation reactions . Additionally, this compound exhibits high biological and pharmaceutical activity, making it a valuable tool for studying enzyme inhibition and activation .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, imidazo[1,2-a]pyridine derivatives, including this compound, have been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . This indicates its potential impact on cellular processes related to infectious diseases.
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can directly interact with enzymes and proteins, forming stable complexes that modulate their activity . Additionally, the unique structure of this compound allows it to participate in radical reactions, further influencing biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that imidazo[1,2-a]pyridine derivatives, including this compound, maintain their stability under various conditions, making them suitable for long-term biochemical studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant activity against infectious diseases at specific dosages . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, contributing to its biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Investigating the subcellular localization of this compound will provide valuable insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-phenylimidazo[1,2-a]pyridine with fluorinating agents under controlled conditions . Another approach involves the use of oxidative coupling and tandem reactions to introduce the fluorine atoms at specific positions .
Industrial Production Methods
Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and catalysts, making it a more sustainable option for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Uniqueness
6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of fluorine atoms, which significantly enhance its chemical stability, lipophilicity, and binding affinity towards biological targets. These properties make it a valuable compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
6-fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-7-11(16)5-6-13(18)17-14/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQWODJWNNIUNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)F)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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